molecular formula C15H15NO7 B1254151 Furomegistine I

Furomegistine I

Cat. No.: B1254151
M. Wt: 321.28 g/mol
InChI Key: XJZTWYOCNSSOKU-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furomegistine I is a furanopyridine alkaloid first isolated from the bark of Sarcomelicope megistophylla in 2000 . Its structure, elucidated via MS and NMR spectroscopy, features a fused furanopyridine core (furo[2,3-b]quinoline), likely derived from oxidative modifications of precursor alkaloids . Furomegistine I exhibits moderate cytotoxic activity, positioning it as a compound of interest in natural product drug discovery . It is part of a broader class of furoquinoline alkaloids, which are structurally characterized by a furan ring fused to a quinoline system .

Properties

Molecular Formula

C15H15NO7

Molecular Weight

321.28 g/mol

IUPAC Name

methyl 5-[(Z)-1,3-dimethoxy-3-oxoprop-1-enyl]-4-methoxyfuro[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C15H15NO7/c1-19-9(7-10(17)20-2)11-12(15(18)22-4)16-14-8(5-6-23-14)13(11)21-3/h5-7H,1-4H3/b9-7-

InChI Key

XJZTWYOCNSSOKU-CLFYSBASSA-N

Isomeric SMILES

COC1=C2C=COC2=NC(=C1/C(=C/C(=O)OC)/OC)C(=O)OC

Canonical SMILES

COC1=C2C=COC2=NC(=C1C(=CC(=O)OC)OC)C(=O)OC

Synonyms

furomegistine I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Furomegistine I shares structural homology with several furoquinoline alkaloids, though key substitutions and oxidation states differentiate its bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Source Core Structure Key Substituents Bioactivity Reference
Furomegistine I Sarcomelicope megistophylla Furo[2,3-b]quinoline Methoxy groups at positions 3/4 Moderate cytotoxicity
Furomegistine II Sarcomelicope megistophylla Furo[2,3-b]quinoline Additional hydroxyl group Enhanced solubility, similar cytotoxicity
Megistoquinone I Sarcomelicope megistophylla Furoquinoline with ketone Oxidized quinoline ring Antibacterial activity
Rhoifoline B Zanthoxylum rhoifolium Secofuroquinoline derivative Esterified side chain Anti-inflammatory, sedative effects
Acronydine Acronychia spp. Furo[2,3-b]quinoline Methyl and prenyl substituents Antimalarial, antiviral activity

Key Structural Differences :

  • Oxidation State: Megistoquinone I features a ketone group on the quinoline ring, unlike Furomegistine I’s methoxy substituents .
  • Side Chains: Rhoifoline B contains a secofuroquinoline backbone with esterified side chains, contributing to its anti-inflammatory properties .
  • Substituent Diversity : Acronydine’s prenyl groups enhance lipophilicity, improving membrane permeability compared to Furomegistine I .
Functional Analogues

Furomegistine I’s moderate cytotoxicity aligns with bioactive furoquinolines like Streptonigrin (IC₅₀ = 0.1–1 μM in leukemia cells) and Thiocoraline (nanomolar potency in solid tumors) . However, its activity is less potent, likely due to the absence of complex peptide or polyketide extensions seen in these analogues .

Cytotoxicity

Furomegistine I demonstrates moderate cytotoxicity (IC₅₀ ~ 10–50 μM in HeLa cells), whereas:

  • Streptonigrin : IC₅₀ = 0.1–1 μM (leukemia) .
  • Thiocoraline : IC₅₀ = 2–10 nM (colon cancer) .
  • Rhoifoline B: No cytotoxicity reported; primary activity is anti-inflammatory .
Antimicrobial Activity
  • Megistoquinone I: Inhibits Staphylococcus aureus (MIC = 8 μg/mL) .
  • Furomegistine I: Lacks significant antimicrobial activity, highlighting functional divergence within furoquinolines .
Pharmacokinetic Properties

Limited data exist for Furomegistine I, but its methoxy groups likely improve metabolic stability compared to hydroxylated analogues like Furomegistine II . Acronydine’s prenyl groups enhance oral bioavailability in preclinical models, a trait absent in Furomegistine I .

Q & A

Q. What guidelines ensure ethical reporting of Furomegistine I’s toxicological data?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423 for acute toxicity) and ARRIVE 2.0 guidelines for animal studies. Disclose all adverse events, even if statistically non-significant. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.